molecular formula C15H16O5S B3011185 Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate CAS No. 622352-16-3

Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate

Cat. No.: B3011185
CAS No.: 622352-16-3
M. Wt: 308.35
InChI Key: NIZDVLBOZYTKHU-UHFFFAOYSA-N
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Description

Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate is a synthetic organic compound that belongs to the class of isothiochromenes. This compound is characterized by its unique structure, which includes a propan-2-yl ester group, two methoxy groups, and an oxoisothiochromene core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzaldehyde derivative, the compound can be synthesized through a series of reactions including methylation, esterification, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature and pressure control. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can lead to the formation of alcohols or other reduced derivatives.

    Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dimethoxy-1-oxoisothiochromene-3-carboxylate: Lacks the propan-2-yl ester group.

    Propan-2-yl 7,8-dimethoxy-1-oxoisochromene-3-carboxylate: Similar structure but with an isochromene core instead of isothiochromene.

Uniqueness

Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate is unique due to the presence of both the propan-2-yl ester group and the isothiochromene core. This combination of functional groups and structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5S/c1-8(2)20-14(16)11-7-9-5-6-10(18-3)13(19-4)12(9)15(17)21-11/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZDVLBOZYTKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC2=C(C(=C(C=C2)OC)OC)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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